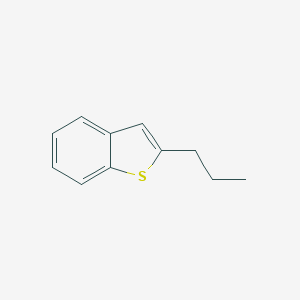

2-Propyl-1-benzothiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16587-32-9 |

|---|---|

Molecular Formula |

C11H12S |

Molecular Weight |

176.28 g/mol |

IUPAC Name |

2-propyl-1-benzothiophene |

InChI |

InChI=1S/C11H12S/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8H,2,5H2,1H3 |

InChI Key |

IBJARYHUXSJWRZ-UHFFFAOYSA-N |

SMILES |

CCCC1=CC2=CC=CC=C2S1 |

Canonical SMILES |

CCCC1=CC2=CC=CC=C2S1 |

Synonyms |

2-PROPYLBENZO[B]THIOPHENE |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Propyl 1 Benzothiophene and Its Derivatives

Direct Cyclization Strategies for Benzothiophene (B83047) Ring Formation

The formation of the benzothiophene ring is the critical step in the synthesis of 2-propyl-1-benzothiophene and its derivatives. Direct cyclization strategies offer efficient pathways to this heterocyclic core. These methods often involve the intramolecular reaction of a suitably substituted benzene (B151609) ring bearing a sulfur-containing side chain.

Electrophilic Cyclization Reactions

Electrophilic cyclization is a powerful method for synthesizing benzothiophenes. This approach typically involves the reaction of an o-alkynyl thioanisole (B89551) derivative with an electrophile. nih.gov The reaction is initiated by the attack of the alkyne on an electrophilic species, leading to the formation of a cyclic intermediate that then rearranges to the stable benzothiophene ring.

A notable example is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, which reacts with o-alkynyl thioanisoles to produce 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.orgacs.org This method is advantageous due to its mild reaction conditions at ambient temperature and its tolerance of a wide variety of functional groups, consistently providing excellent yields. nih.govorganic-chemistry.orgacs.org The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur, followed by cyclization and demethylation. organic-chemistry.org While many electrophiles like I₂, ICl, and NBS have been used, this sulfonium (B1226848) salt provides a non-toxic and efficient alternative. nih.gov

For instance, the reaction of phenyl substituted alkynyl thioanisole with the tetrafluoroborate salt in dichloromethane (B109758) results in a 99% yield of the corresponding 3-(methylthio)-2-phenylbenzo[b]thiophene. nih.gov This highlights the efficacy of electrophilic cyclization in generating highly functionalized benzothiophenes.

| Substrate | Electrophile | Solvent | Yield (%) |

| Phenyl substituted alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Dichloromethane | 99 |

| Various substituted alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Dichloromethane | High |

Transition Metal-Catalyzed Annulations and Cyclizations

Transition metals play a pivotal role in modern organic synthesis, and the construction of the benzothiophene ring is no exception. Catalysts based on rhodium, copper, and gold have been extensively used to facilitate annulation and cyclization reactions, offering unique reactivity and selectivity. tandfonline.comresearchgate.net

Rhodium catalysts have been effectively employed in C-H activation and cross-coupling reactions to build complex molecular architectures containing the benzothiophene motif. acs.orgnih.gov For example, Rh(III)-catalyzed enantioselective oxidative C-H/C-H cross-coupling has been used to connect 1-aryl isoquinoline (B145761) derivatives with electron-rich heteroarenes like benzothiophenes. acs.orgnih.gov This process, utilizing a chiral CpRh(III) complex, proceeds via a double C-H functionalization to yield axially chiral compounds in high yields and enantioselectivities. acs.org

Another application involves the ortho-heteroarylation of phenols with benzothiophenes, enabled by a rhodium catalyst. scispace.com This reaction demonstrates broad substrate scope and functional group tolerance. scispace.com Mechanistic studies suggest that the C-H activation of both coupling partners is a reversible process. scispace.com Furthermore, rhodium catalysis facilitates the insertion reaction of diazothiooxindoles with pyridine (B92270) carbonate compounds to construct multi-substituted benzothiophene skeletons under mild and efficient conditions. sioc-journal.cn

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield |

| 1-Aryl isoquinoline | Benzothiophene | Chiral CpRh(III) complex / Chiral carboxylic acid | Axially chiral biaryl | up to 99% |

| Phenol (with directing group) | Benzothiophene | Rh(III) catalyst | Ortho-heteroarylated phenol | Good |

| Diazothiooxindole | Pyridine carbonate | Rhodium catalyst | Multi-substituted benzothiophene | Good |

Copper-catalyzed reactions represent a cost-effective and versatile strategy for benzothiophene synthesis. These reactions include C-S bond formation and N-arylation, which are crucial for introducing diversity into the benzothiophene core. mdpi.com An efficient method for the N-arylation of methyl 3-amino-1-benzothiophene-2-carboxylate involves a copper(I) iodide catalyst with L-proline as a ligand and cesium carbonate as the base. mdpi.comresearchgate.net This procedure allows for the coupling of the aminobenzothiophene with a variety of (hetero)aryl iodides at moderate temperatures, affording N-substituted products in moderate to high yields. mdpi.com

Copper catalysts are also used in tandem reactions, such as the thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878) to yield 2-substituted benzo[b]thiophenes. organic-chemistry.org Furthermore, copper-catalyzed double thiolation of 1,4-dihalides with sulfides has been developed to synthesize 2-trifluoromethyl benzothiophenes. acs.org

| Benzothiophene Substrate | Coupling Partner | Catalyst System | Product Type | Yield |

| Methyl 3-amino-1-benzothiophene-2-carboxylate | (Hetero)aryl iodides | CuI / L-proline / Cs₂CO₃ | N-substituted aminobenzothiophenes | Moderate to High |

| 2-Bromo alkynylbenzenes | Sodium sulfide | CuI / TMEDA | 2-Substituted benzo[b]thiophenes | Good |

| 2-Halo-1-(2-haloaryl)-3,3,3-trifluoropropylenes | Na₂S | CuI | 2-Trifluoromethyl benzothiophenes | Moderate to Good |

Gold catalysis has emerged as a powerful tool for the synthesis of substituted benzothiophenes through intramolecular carbothiolation of alkynes. organic-chemistry.orgnih.gov This atom-economical method allows for the synthesis of 2,3-disubstituted benzothiophenes from (α-alkoxy alkyl) (ortho-alkynyl phenyl) sulfides. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions with catalysts like AuCl or AuCl₃, leading to high product yields. organic-chemistry.org The proposed mechanism involves the nucleophilic attack of the sulfur atom on the gold-activated alkyne, forming a cyclic sulfonium intermediate, followed by a 1,3-migration of the group attached to the sulfur. tandfonline.com

A specific and highly relevant example is the gold-catalyzed cyclization of [2-(1-pentynyl)phenylthio]triisopropylsilane. acs.org This reaction, catalyzed by AuCl in toluene (B28343), quantitatively yields (2-propylbenzo[b]thiophen-3-yl)triisopropylsilane, a direct precursor to this compound derivatives. acs.org This demonstrates the direct applicability of this methodology for synthesizing the target compound class.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) | Product |

| (ortho-Alkynylphenylthio)silanes | AuCl | Toluene | 45 | 97-99 | 3-Silyl-2-substituted-benzothiophenes |

| [2-(1-Pentynyl)phenylthio]triisopropylsilane | AuCl | Toluene | 45 | 98 | (2-Propylbenzo[b]thiophen-3-yl)triisopropylsilane |

| (α-Alkoxy alkyl) (ortho-alkynyl phenyl) sulfides | AuCl, AuCl₃, or PtCl₂ | - | Mild | High | 2,3-Disubstituted benzothiophenes |

Base-Mediated Cyclization Approaches

Base-mediated cyclizations provide a metal-free alternative for the synthesis of benzothiophenes. beilstein-journals.org These reactions often proceed through a sequence of rearrangements and cyclizations initiated by a base. An efficient protocol involves a base-promoted propargyl–allenyl rearrangement followed by cyclization and allyl migration. beilstein-journals.org This method is advantageous as it avoids the use of transition metals. beilstein-journals.org

Another base-mediated approach involves the tandem condensation of o-iodoarylacetonitriles with dithioesters, followed by an intramolecular C-S bond formation to yield diversely substituted benzothiophenes in excellent yields. organic-chemistry.org Furthermore, a base-mediated annulation of 2-nitrobenzothiophenes with naphthols and phenols has been developed to synthesize benzothiophene-fused heteroacenes. acs.org

| Starting Materials | Base | Key Steps | Product Type |

| Propargyl sulfides | Base | Propargyl–allenyl rearrangement, cyclization, allyl migration | Substituted benzothiophenes |

| o-Iodoarylacetonitriles and dithioesters | Base | Condensation, intramolecular C-S bond formation | Substituted benzothiophenes |

| 2-Nitrobenzothiophenes and naphthols/phenols | Base | Annulation | Benzothiophene-fused heteroacenes |

Annulation Processes for Benzothiophene Scaffold Construction

The formation of the benzothiophene bicycle is the critical step in any synthesis. Annulation strategies, which involve forming a ring onto a pre-existing structure, are among the most powerful methods to achieve this.

Thiolation annulation reactions provide a direct route to the benzothiophene skeleton by forming two carbon-sulfur bonds in a cyclization process. A prominent example involves the copper-catalyzed reaction between 2-bromo alkynylbenzenes and a sulfur source, such as sodium sulfide (Na₂S). organic-chemistry.orgorganic-chemistry.org This method is effective for producing a variety of 2-substituted benzo[b]thiophenes. organic-chemistry.org The reaction is typically catalyzed by a copper(I) iodide (CuI) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) system in a solvent like dimethylformamide (DMF). organic-chemistry.org The process is believed to proceed through an oxidative addition of the copper catalyst to the aryl bromide, followed by ligand exchange with the sulfide, reductive elimination, and subsequent intramolecular cyclization to furnish the benzothiophene ring. organic-chemistry.org

This methodology is tolerant of various functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. organic-chemistry.org By selecting an appropriate 2-bromo alkynylbenzene precursor, this method can be adapted for the synthesis of this compound.

Another approach involves the copper-catalyzed double thiolation of 1,4-dihalides. For instance, 2-halo-1-(2-haloaryl)-3,3,3-trifluoropropylenes can undergo a thiolation annulation with sodium sulfide in the presence of CuI to yield 2-trifluoromethyl benzothiophenes. nih.govacs.org This demonstrates the utility of thiolation annulation in constructing benzothiophenes with specific C2 substituents. nih.gov

Table 1: Examples of Copper-Catalyzed Thiolation Annulation for Benzothiophene Synthesis

| Starting Material | Sulfur Source | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Bromo-2-(phenylethynyl)benzene | Na₂S·9H₂O | CuI/TMEDA | 2-Phenylbenzo[b]thiophene | 83 | organic-chemistry.org |

| 1-Bromo-4-methyl-2-(phenylethynyl)benzene | Na₂S·9H₂O | CuI/TMEDA | 5-Methyl-2-phenylbenzo[b]thiophene | 81 | organic-chemistry.org |

| 1-Bromo-2-(hex-1-yn-1-yl)benzene | Na₂S·9H₂O | CuI/TMEDA | 2-Butylbenzo[b]thiophene | 62 | organic-chemistry.org |

This table presents data on the synthesis of various benzothiophene derivatives to illustrate the scope of the thiolation annulation method.

Reactions involving aryne intermediates offer a powerful and rapid method for constructing substituted aromatic systems. A one-step synthesis of benzo[b]thiophenes has been developed utilizing the reaction of arynes with alkynyl sulfides. rsc.orgresearchgate.netrsc.org In this approach, an aryne precursor, such as an o-silylaryl triflate, is treated with a fluoride (B91410) source (e.g., cesium fluoride) to generate a highly reactive aryne intermediate in situ. semanticscholar.orgnih.gov This intermediate is then trapped by an alkynyl sulfide. semanticscholar.orgnih.gov

The proposed mechanism involves the nucleophilic addition of the sulfur atom of the alkynyl sulfide to the aryne. rsc.orgsemanticscholar.org This is followed by an intramolecular cyclization where the newly formed aryl anion attacks the alkyne carbon, constructing the thiophene (B33073) ring of the benzothiophene scaffold. rsc.orgsemanticscholar.org Subsequent protonation and other potential transformations lead to the final product. rsc.org This method is particularly effective for preparing 3-substituted and multisubstituted benzothiophenes and demonstrates excellent functional group tolerance. rsc.orgnih.gov The versatility in both the aryne precursor and the alkynyl sulfide allows for the synthesis of a diverse library of benzothiophene derivatives. rsc.orgsemanticscholar.org

Table 2: Synthesis of Benzothiophenes via Aryne Reaction

| Aryne Precursor | Alkynyl Sulfide | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-6-(trimethylsilyl)phenyl triflate | Ethyl p-tolylethynyl sulfide | CsF, CH₃CN, 80 °C | 4-Chloro-3-(p-tolyl)benzo[b]thiophene | 88 | rsc.orgsemanticscholar.org |

| 2-(Trimethylsilyl)phenyl triflate | Ethyl phenylethynyl sulfide | CsF, CH₃CN, 80 °C | 3-Phenylbenzo[b]thiophene | 85 | semanticscholar.org |

This table showcases the synthesis of 3-substituted benzothiophenes, highlighting the utility of aryne chemistry in constructing the core benzothiophene structure.

Functional Group Interconversion and Modification during Synthesis

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another without altering the carbon skeleton. fiveable.me This strategy is crucial for the synthesis of complex molecules like this compound, as it allows for the late-stage introduction or modification of substituents on a pre-formed benzothiophene core.

FGI enables synthetic chemists to use readily available starting materials and introduce desired functionalities at strategic points in the synthesis. fiveable.meresearchgate.net For example, a 2-halo-benzothiophene, which can be synthesized via various methods, serves as a versatile handle for introducing the propyl group. nih.gov This can be achieved through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, with an appropriate propyl-containing organometallic reagent.

Alternatively, a propyl group can be installed by modifying an existing functional group. For instance, a 2-acylbenzothiophene can be synthesized and then subjected to reduction conditions (e.g., Wolff-Kishner or Clemmensen reduction) to convert the carbonyl group into a propyl group. Furthermore, functional groups on the benzothiophene ring can act as platforms to build more complex, fused heterocyclic systems. nih.gov The ability to perform C-H functionalization on the benzothiophene nucleus also provides a direct path to new derivatives, although controlling regioselectivity can be a challenge. researchgate.netresearchgate.net

Sustainable and Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes. Green chemistry principles, such as the use of safer solvents, energy efficiency, and the avoidance of catalysts (especially heavy metals), are driving innovation in the synthesis of benzothiophenes. rsc.orgijrpas.com

Microwave-assisted organic synthesis (MAOS) has become a key tool in green chemistry. ijrpas.com By using microwave irradiation, which directly and efficiently heats the reaction mixture, MAOS often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. rsc.orgajgreenchem.com

This technology has been successfully applied to the synthesis of various benzothiophene derivatives. For example, the synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate is significantly accelerated under microwave irradiation, with reaction times dropping from hours to minutes. rsc.orgnih.gov Similarly, the construction of complex fused systems like benzothieno[3,2-e] rsc.orgrsc.orgCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidines is more efficient with microwave heating than with conventional methods. manipal.edu The use of solvent-free conditions in combination with microwave irradiation further enhances the green credentials of these synthetic protocols. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 3-aminobenzo[b]thiophenes | 17 h | 15 min | Significant rate acceleration | rsc.org |

| Synthesis of benzothienopyrimidinone | 12 h | 10 min | Higher yield and purity | manipal.edu |

This table compares reaction times for conventional and microwave-assisted synthesis of benzothiophene-related structures, illustrating the efficiency of MAOS.

Eliminating the need for transition-metal catalysts is a primary goal of green synthesis, as it reduces cost, toxicity, and purification efforts. rsc.org Several catalyst-free methods for constructing the benzothiophene ring have been developed.

Electrosynthesis offers a powerful, green alternative by using electricity to drive chemical reactions. rsc.orgrsc.org An oxidant- and metal-free electrosynthesis of benzothiophenes has been achieved through the electrolysis of symmetrical 2-alkenylaryl disulfides in an undivided cell. rsc.orgrsc.org This method proceeds under mild conditions with good functional group tolerance. rsc.org Another electrochemical approach enables the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates, again avoiding any external catalyst or chemical oxidant. organic-chemistry.orgacs.org

Other catalyst-free approaches include the reaction of o-halovinylbenzenes with potassium sulfide, which provides 2-substituted benzo[b]thiophenes in high yields without a transition-metal catalyst. organic-chemistry.org A formal thioboration to create borylated benzothiophenes has also been reported to proceed without a catalyst, using an electrophilic boron source to induce cyclization. nih.gov These methods represent a significant step towards more sustainable and atom-economical syntheses of the benzothiophene scaffold.

Reaction Mechanisms and Chemical Transformations of 2 Propyl 1 Benzothiophene

Electrophilic Aromatic Substitution Patterns on the Benzothiophene (B83047) System

The benzothiophene ring system is aromatic and participates in electrophilic aromatic substitution (EAS) reactions. The fusion of the benzene (B151609) and thiophene (B33073) rings results in a molecule that is generally more reactive towards electrophiles than benzene but less reactive than thiophene alone. Theoretical calculations and experimental results indicate that the electron density is highest on the thiophene portion of the fused ring system.

Consequently, electrophilic attack preferentially occurs on the five-membered thiophene ring rather than the benzene ring. Within the thiophene ring, the C3 position is the most nucleophilic and thus the primary site for electrophilic substitution. If the C3 position is already occupied, substitution then typically takes place at the C2 position.

In the case of 2-Propyl-1-benzothiophene, the 2-position is substituted with a propyl group. Alkyl groups are known to be activating groups and ortho, para-directors in electrophilic aromatic substitution due to their electron-donating inductive effect. For the this compound molecule, the propyl group at C2 further activates the heterocyclic ring, reinforcing the inherent preference for substitution at the adjacent C3 position. Therefore, electrophilic attack on this compound is strongly directed to the C3 position.

Common electrophilic substitution reactions for benzothiophenes include halogenation, nitration, and acylation, which, for this compound, would yield the corresponding 3-substituted derivatives.

Nucleophilic Substitution Pathways Involving this compound

Nucleophilic aromatic substitution (SNAr) on an aromatic ring is generally a difficult reaction that requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. The benzothiophene ring system, and particularly one bearing an electron-donating alkyl group like the 2-propyl substituent, is electron-rich and not susceptible to direct nucleophilic attack under standard conditions. For SNAr to occur on the benzothiophene core, the ring would need to be functionalized with potent electron-withdrawing groups, such as nitro or sulfonyl groups.

The SN2 (bimolecular nucleophilic substitution) reaction mechanism involves a one-step, concerted process where a nucleophile attacks an electrophilic carbon center, and a leaving group departs simultaneously. This reaction is characteristic of sp³-hybridized carbon atoms and does not occur on sp²-hybridized carbons of an aromatic ring like benzothiophene.

However, the propyl side chain of this compound offers a site for potential SN2 reactions, provided a suitable leaving group is installed at the benzylic position (the carbon atom of the propyl group attached to the C2 of the benzothiophene ring). The benzylic C-H bonds are weaker than typical alkyl C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring. This reactivity can be exploited to introduce a leaving group.

A common method for this is benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). This reaction would selectively replace a hydrogen atom at the benzylic position of the propyl group with a bromine atom.

The resulting benzylic bromide is an excellent substrate for SN2 reactions. Its reactivity is enhanced due to the stabilization of the transition state by the adjacent benzothiophene ring. A wide variety of nucleophiles can then be used to displace the bromide, allowing for the synthesis of a diverse range of C2-functionalized derivatives.

Table 1: Potential SN2 Derivatization of this compound via Benzylic Bromination

| Step | Reaction | Reagents | Intermediate/Product | Reaction Type |

| 1 | Benzylic Bromination | N-bromosuccinimide (NBS), light (hν) or peroxide | 2-(1-Bromopropyl)-1-benzothiophene | Free-Radical Halogenation |

| 2 | Nucleophilic Substitution | Sodium cyanide (NaCN) | 2-(1-Cyanopropyl)-1-benzothiophene | S |

| 2 | Nucleophilic Substitution | Sodium hydroxide (B78521) (NaOH) | 2-(1-Hydroxypropyl)-1-benzothiophene | S |

| 2 | Nucleophilic Substitution | Sodium azide (B81097) (NaN₃) | 2-(1-Azidopropyl)-1-benzothiophene | S |

Oxidation Reactions of the Sulfur Heteroatom and Aromatic Rings

The sulfur heteroatom in the benzothiophene ring is susceptible to oxidation. This transformation significantly alters the electronic properties of the molecule, as the electron-donating sulfide (B99878) is converted into an electron-withdrawing sulfoxide (B87167) and subsequently into a strongly electron-withdrawing sulfone.

The oxidation of this compound can be controlled to selectively yield either the sulfoxide or the sulfone. The reaction proceeds in a stepwise manner. The

Design, Synthesis, and Characterization of Derivatives and Analogues of 2 Propyl 1 Benzothiophene

Structural Diversification through Substituent Effects

The introduction of substituents onto the 2-propyl-1-benzothiophene core is a primary strategy for modulating its electronic properties, solubility, and solid-state packing. These modifications are crucial for applications ranging from medicinal chemistry to organic electronics.

The functionalization of the benzothiophene (B83047) skeleton with additional alkyl and aryl groups allows for the systematic tuning of molecular properties. Arylation reactions, often catalyzed by transition metals like palladium, are commonly employed to introduce phenyl or other aromatic moieties. For instance, palladium-catalyzed C-H arylations can directly functionalize the benzothiophene core, though they may require forcing conditions. researchgate.net Gold-catalyzed reactions have also been developed for the C3-alkylation and arylation of benzothiophene S-oxides, providing a regioselective route to C3-functionalized products. acs.org These methods are often compatible with a range of functional groups, including esters, amines, and halides, allowing for the synthesis of diverse derivatives. acs.org

The introduction of alkyl chains of varying lengths, including propyl groups, is known to influence the solubility and processing characteristics of benzothiophene-based materials, which is particularly important for their application in organic electronics. nih.gov

Table 1: Examples of Substituted Benzothiophene Synthesis Methods

| Substitution Type | Method | Catalyst/Reagents | Position | Ref |

|---|---|---|---|---|

| C3-Arylation | Interrupted Pummerer | Triflic anhydride, 2,6-lutidine | C3 | researchgate.net |

| C3-Alkylation | Gold-Catalyzed Oxyarylation | [DTBPAu(PhCN)]SbF₆ | C3 | acs.org |

| C2/C3-Arylation | Suzuki-Miyaura Coupling | Pd Catalyst, Boronic Acid | C2, C3 | rsc.org |

This table is interactive. Click on the headers to sort.

Halogenation of the benzothiophene ring provides key intermediates for further functionalization, typically through cross-coupling reactions. A direct and facile method for the C3-chlorination of C2-substituted benzothiophenes, including those with alkyl groups, has been developed using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). rsc.org This reaction proceeds efficiently in aqueous acetonitrile (B52724) at elevated temperatures (65–75 °C). rsc.org The methodology is tolerant of alkyl and vinyl groups at the C2-position. rsc.org DFT calculations suggest the reaction proceeds through the formation of a C2–C3 chloronium ion intermediate, which then rearranges to the more stable C3-chlorinated product. rsc.org

The resulting 3-chloro-2-propyl-1-benzothiophene can then be used in subsequent reactions, such as Suzuki-Miyaura coupling with phenylboronic acid, to introduce aryl groups at the C3 position. rsc.org

Table 2: C3-Chlorination of 2-Substituted Benzothiophenes

| C2-Substituent | Reagent | Conditions | Yield | Ref |

|---|---|---|---|---|

| Methyl | NaOCl·5H₂O | aq. MeCN, 70 °C | 14% (for 2-chloromethyl product) | rsc.org |

This table is interactive. Click on the headers to sort.

Fused Ring Systems and Extended π-Conjugated Derivatives

Fusing additional aromatic or heteroaromatic rings to the this compound core extends the π-conjugation, which is a critical strategy for designing high-performance organic semiconductors.

Current time information in Bangalore, IN.Benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT) is a prominent core for high-performance organic field-effect transistors (OFETs). nih.govresearchgate.net The introduction of alkyl chains, such as propyl groups, onto the BTBT skeleton is a key strategy to enhance solubility and control the molecular packing in the solid state, which directly impacts charge transport properties. nih.gov Highly soluble dialkyl-BTBTs have been shown to afford solution-processed OFETs with high mobilities. nih.gov For example, 2,7-dialkyl BTBT derivatives have been synthesized and their performance in OFETs has been evaluated. researchgate.net While longer alkyl chains are often studied, the principles apply to propyl substitution as well. The alkyl chains influence the intermolecular interactions and can lead to desirable two-dimensional charge transport pathways. nih.gov The synthesis of such derivatives often involves the cyclization of substituted precursors. google.com For instance, asymmetrically substituted derivatives like 7-decyl-2-phenyl Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (Ph-BTBT-10) have gained significant attention for their high carrier mobility. nih.gov

Thienoacenes, which are larger polycyclic aromatic hydrocarbons containing thiophene (B33073) rings, are another important class of organic semiconductors. nih.gov The incorporation of propyl groups can be extrapolated from general synthetic strategies for alkylated thienoacenes. The synthesis of bitrialkylsilylethynyl thienoacenes has been reported, where the alkyl groups on the silicon atom influence the molecular conformation and crystal packing. researchgate.net These synthetic routes often involve palladium-catalyzed cross-coupling reactions to build the extended aromatic system. researchgate.netrsc.org The functionalization with alkyl chains is crucial for achieving solution processability and for fine-tuning the electronic energy levels (HOMO/LUMO) of the materials. researchgate.net

Stereochemical Aspects in this compound Analogues

The introduction of chiral centers into analogues of this compound can lead to stereoisomers with distinct biological activities or material properties. A chiral center can be introduced, for example, by substitution on the propyl side chain or by creating a chiral axis in larger, sterically hindered fused systems.

In related heterocyclic systems, the importance of stereochemistry is well-documented. For instance, in a series of Btk inhibitors featuring a tetrahydrobenzothiophene core, the stereochemistry of a fluorocyclopropyl amide substituent was found to be critical for both potency and off-target activity. nih.gov The separation of racemic mixtures into single enantiomers often reveals that the biological activity is confined to only one isomer. nih.gov For example, in a series of dopamine (B1211576) receptor antagonists, the (S)-enantiomer was found to be the active form, a fact confirmed by X-ray crystallography. nih.gov These examples highlight the general principle that controlling the three-dimensional structure is a crucial aspect of designing functional molecules based on the benzothiophene scaffold. While specific studies on the stereochemistry of this compound itself are not detailed in the provided context, these analogous findings underscore the potential importance of stereochemical control in its derivatives.

Advanced Spectroscopic and Analytical Characterization of 2 Propyl 1 Benzothiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds, including 2-propyl-1-benzothiophene and its analogs. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.govresearchgate.net

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial characterization of this compound derivatives. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton and carbon atom. illinois.edusigmaaldrich.com

In the ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the aromatic protons of the benzothiophene (B83047) core and the aliphatic protons of the propyl group. The aromatic protons typically resonate in the downfield region (around 7-8 ppm), with their specific shifts and coupling patterns providing information about their positions on the benzene (B151609) and thiophene (B33073) rings. figshare.comgoogle.com The protons of the propyl group will appear in the upfield region, with the methylene (B1212753) protons adjacent to the thiophene ring showing a characteristic chemical shift.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. mdpi.com The chemical shifts of the aromatic carbons in the benzothiophene moiety and the aliphatic carbons of the propyl chain can be predicted and compared with experimental data to confirm the structure. researchgate.netmdpi.com For instance, the carbon atoms of the benzene ring typically appear in the range of 120-140 ppm, while the carbons of the propyl group will be found at higher field.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 8.1 | 120 - 145 |

| Propyl -CH₂- (alpha) | 2.8 - 3.2 | 30 - 40 |

| Propyl -CH₂- (beta) | 1.6 - 2.0 | 20 - 30 |

| Propyl -CH₃ | 0.9 - 1.2 | 10 - 15 |

Note: These are general ranges and can vary depending on the specific substitution pattern and the solvent used. illinois.edusigmaaldrich.com

For more complex structures or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are invaluable. researchgate.netharvard.eduusask.ca These experiments provide correlation maps that reveal connectivity between different nuclei. cam.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org In this compound, COSY spectra would show cross-peaks between adjacent protons in the propyl chain (e.g., between the α- and β-methylene protons) and between neighboring aromatic protons on the benzothiophene core. libretexts.orgyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.comlibretexts.org An HMQC or HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of each proton to the ¹³C signal of the carbon it is attached to, allowing for unambiguous assignment of both proton and carbon resonances. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.comlibretexts.org HMBC is particularly powerful for establishing the connectivity of different molecular fragments. For example, it can show a correlation between the α-protons of the propyl group and the C2 and C3 carbons of the benzothiophene ring, confirming the attachment point of the propyl substituent. youtube.com

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, even in complex derivatives of this compound. researchgate.netresearchgate.net

While solution-state NMR is more common for routine structural elucidation, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound derivatives in the solid phase. researchgate.net This is particularly relevant for studying materials with potential applications in organic electronics, where the solid-state packing and morphology are crucial. mdpi.comqmul.ac.uk ssNMR can be used to investigate polymorphism, molecular conformation, and intermolecular interactions in crystalline or amorphous solid samples of these compounds. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. uakron.edumsu.edu It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. msu.eduuni-saarland.de High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. mdpi.comresearchgate.net

For the analysis of this compound and its derivatives, various ionization techniques can be employed. Electron ionization (EI) is a common hard ionization method that often leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum. spectroscopyonline.com Softer ionization techniques, such as atmospheric pressure chemical ionization (APCI), can be used to generate more abundant molecular ions, which is particularly useful for confirming the molecular weight. nih.govresearchgate.net

The fragmentation of the molecular ion of this compound under EI conditions is expected to involve characteristic losses. The fragmentation of benzothiophenes is often dominated by the loss of acetylene (B1199291) (C₂H₂) and carbon monosulfide (CS) units. researchgate.net The propyl side chain can also undergo fragmentation, for example, through the loss of an ethyl radical to form a stable benzylic-type cation. The study of these fragmentation pathways provides valuable clues about the structure of the molecule. orgchemboulder.com

Table 2: Common Fragmentation Pathways for Alkyl-Substituted Benzothiophenes

| Precursor Ion | Neutral Loss | Fragment Ion | Significance |

| [M]⁺˙ | C₂H₅˙ | [M - 29]⁺ | Loss of ethyl radical from propyl chain |

| [M]⁺˙ | C₃H₇˙ | [M - 43]⁺ | Loss of propyl radical |

| [M]⁺˙ | CS | [M - 44]⁺˙ | Characteristic loss from thiophene ring |

| [M]⁺˙ | C₂H₂ | [M - 26]⁺˙ | Loss of acetylene from benzene ring |

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis. wikipedia.orglabcompare.com In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. labmanager.comunt.edu This technique can be used to differentiate between isomers and to obtain detailed structural information about specific parts of a molecule. labmanager.com

For this compound, an MS/MS experiment could involve selecting the molecular ion and inducing its fragmentation through collision-induced dissociation (CID). labmanager.com The resulting product ion spectrum would provide a detailed map of the fragmentation pathways, allowing for a more confident structural assignment. unt.edu This is particularly useful in the analysis of complex mixtures or when trying to identify unknown derivatives. labcompare.com

Ion Mobility Spectrometry (IMS) for Conformation Analysis

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) is a powerful analytical technique for separating gas-phase ions based on their size, shape, and charge. nih.gov This method provides valuable information on the conformational structures of molecules. In the analysis of complex mixtures like petroleum, IMS-MS can distinguish between isomeric compounds, which have the same molecular formula but different structural arrangements. nih.govresearchgate.net

For benzothiophene derivatives, IMS-MS has been effectively used to identify different ion series in diesel fuels, aiding in the characterization of polycyclic aromatic sulfur-containing heterocycles (PASHs). nih.gov The technique allows for the separation of ions on a millisecond timescale, which is particularly useful when chromatographic separation is not feasible. nih.gov By comparing the drift times of ions, researchers can highlight differences between samples and identify specific compounds within a complex matrix. nih.gov

The collisional cross section (CCS) is a key parameter derived from IMS measurements, representing the effective area of an ion as it moves through a drift gas. nih.gov The linearity between CCS values and the mass-to-charge ratio (m/z) can be used for the conformational analysis of various compounds, including those related to benzothiophenes. researchgate.net This relationship helps in the structural assignment of ions by comparing experimental CCS values with theoretical calculations. researchgate.net

While specific IMS data for this compound is not extensively documented in the provided results, the application of IMS to related benzothiophene compounds demonstrates its potential for elucidating the conformational landscape of this molecule and its derivatives. researchgate.netnih.gov The ability to separate isomers and provide structural information makes IMS a crucial tool in the detailed characterization of complex organic molecules. nih.govcopernicus.org

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a crucial tool for obtaining a "molecular fingerprint" of a compound by probing its characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is unique to the molecule's structure. For benzothiophene and its derivatives, FTIR is used to identify key functional groups and confirm structural assignments.

In the study of a spiropyrrolidine scaffold tethered to a benzo[b]thiophene analogue, the FTIR spectrum showed characteristic peaks for N-H (3420 cm⁻¹), C-H (3066, 2927 cm⁻¹), C=O (1704 cm⁻¹), and C=C (1597 cm⁻¹) functionalities, confirming the successful synthesis of the target compound. mdpi.com Similarly, the FTIR spectra of copolymers of benzothiophene (BTh) with thiophene (Th) and pyrrole (B145914) (Py) clearly show the presence of the PF₆⁻ anion with a strong absorption band around 1100 cm⁻¹. researchgate.net The characteristic bands of BTh itself are located at 3053 cm⁻¹, 1450 cm⁻¹, and around 700 cm⁻¹. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which are then compared with experimental FTIR data to validate the assignments of vibrational modes. epstem.net

Table 1: Characteristic FTIR Peaks for Benzothiophene and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H stretch | 3420 | mdpi.com |

| C-H stretch (aromatic) | 3066, 3053 | mdpi.comresearchgate.net |

| C-H stretch (aliphatic) | 2927 | mdpi.com |

| C=O stretch | 1704 | mdpi.com |

| C=C stretch (aromatic) | 1597 | mdpi.com |

| Aromatic ring modes | 1450 | researchgate.net |

| PF₆⁻ anion | ~1100 | researchgate.net |

| Out-of-plane bending | ~700 | researchgate.net |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light from a molecule. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the skeletal structures of aromatic compounds.

In situ Raman spectroscopy has been utilized to study the desulfurization of benzothiophene (BT) under alkaline hydrothermal conditions. researchgate.net The Raman spectrum of BT was obtained, and based on these observations combined with GC/MS analysis, the desulfurization mechanism was investigated. researchgate.net The study revealed a two-step process involving hydrogenation followed by the cleavage of carbon-sulfur bonds. researchgate.net

For 2,7-Dioctyl acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (C8-BTBT-C8), a comprehensive vibrational characterization was performed using Raman spectroscopy at various excitation wavelengths. csic.es UV Raman excitation was particularly effective for characterizing thin films, revealing that the molecular orientation at the film/air interface differs from the bulk phase. csic.es Simulated Raman spectra are often used to aid in the assignment of the observed vibrational modes. csic.es

The Raman spectrum of a molecule provides a unique "fingerprint," with sharp spectral lines corresponding to specific vibrational modes. spectroscopyonline.com For instance, the strong aromatic C-H stretching Raman line of benzene appears at 3061 cm⁻¹, and the symmetric breathing mode of the benzene ring is observed at 992 cm⁻¹. spectroscopyonline.com These characteristic peaks are invaluable for identifying and characterizing benzene derivatives and, by extension, benzothiophenes. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of absorption are characteristic of the molecule's electronic structure.

For benzothiophene derivatives, UV-Vis spectroscopy is used to study their electronic properties. For instance, two new spiro compounds were synthesized and characterized by UV-Vis, in addition to other techniques. researchgate.net The UV-Vis spectra provide information about the conjugation and electronic nature of these molecules. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline material, one can deduce the arrangement of atoms within the crystal lattice.

In the study of nonsymmetrically and symmetrically alkylated acs.orgbenzothieno[3,2-b]benzothiophene derivatives, XRD was used to investigate the crystal structure in both bulk and thin films. acs.orgnih.gov For C₈-BTBT, the crystal structure of the bulk phase was determined from X-ray powder diffraction data. acs.orgnih.gov The packing arrangement was found to be a lamellar structure with molecules arranged in a "herringbone" fashion. acs.orgnih.gov

A detailed structural study of 2-decyl-7-phenyl- acs.orgbenzothieno-[3,2-b] acs.orgbenzothiophene revealed a double-layer crystal structure at room temperature due to the molecule's asymmetric shape. ulb.ac.be XRD studies of thin films of this material showed a transition to a new metastable polymorph during growth. ulb.ac.be

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction provides the most definitive structural information, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions.

The structure of a spiropyrrolidine scaffold tethered to a benzo[b]thiophene analogue was confirmed using single-crystal X-ray diffraction. mdpi.com The analysis revealed that the compound has disorder over two positions due to rotational and positional disorders of the benzothiophene and thiophene rings. mdpi.com In another study, the structure of a trifluoromethyl-containing benzothiophene derivative was confirmed by single-crystal X-ray diffraction. nih.gov Similarly, the structures of several benzothiophene dioxide derivatives synthesized via an electrochemical method were confirmed by X-ray crystallography analysis. rsc.org

These studies highlight the power of single-crystal X-ray diffraction in unambiguously determining the three-dimensional structure of complex organic molecules, providing a solid foundation for understanding their chemical and physical properties.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline structure of solid materials. The method relies on the scattering of X-rays by the ordered atomic planes within a crystal lattice. When a monochromatic X-ray beam is directed at a powdered sample, diffraction occurs at specific angles (2θ) according to Bragg's Law (nλ = 2d sinθ), where 'd' represents the spacing between atomic planes. The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid, providing information on its phase, purity, and crystal structure.

For a compound like this compound, which may exist as a crystalline solid under certain conditions, PXRD would be an essential tool for characterization. The analysis can confirm the presence of a crystalline form, identify different polymorphic forms if they exist, and assess the sample's purity by detecting crystalline impurities. americanpharmaceuticalreview.com Each polymorph of a compound will produce a distinct PXRD pattern due to differences in their crystal lattices. ulb.ac.be

Despite the utility of this technique, a thorough search of available scientific literature and crystallographic databases did not yield any specific experimental or calculated powder X-ray diffraction data for this compound. Crystal structure determination from powder diffraction patterns is a complex process, and for many organic compounds, such data may not be publicly available unless a specific crystallographic study has been performed. chemrxiv.orggsconlinepress.com

Research Findings

While direct PXRD data for this compound is not available, studies on related benzothiophene derivatives demonstrate the application of this technique. For instance, the crystal structures of various substituted benzothiophenes have been elucidated using single-crystal X-ray diffraction, a related technique that provides detailed atomic coordinates. nih.gov From such single-crystal data, a theoretical powder diffraction pattern can be calculated, which serves as a reference for analyzing polycrystalline samples. google.com

Illustrative Data Table

To demonstrate the type of data obtained from a PXRD experiment, the following table presents a hypothetical diffraction pattern for a crystalline form of this compound. It must be explicitly stated that this data is illustrative and not based on experimental or calculated results for the compound.

| Diffraction Angle (2θ) [°] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 45 |

| 20.8 | 4.27 | 100 |

| 22.1 | 4.02 | 60 |

| 25.5 | 3.49 | 70 |

| 28.9 | 3.09 | 50 |

| 31.7 | 2.82 | 30 |

From a data set like the one illustrated above, researchers could:

Identify the Crystalline Phase: Compare the pattern to reference patterns to identify the specific polymorph.

Determine Phase Purity: The absence of peaks from known impurities would indicate a high degree of purity.

Calculate Unit Cell Parameters: Indexing the diffraction peaks can allow for the determination of the crystal system and the dimensions of the unit cell. gsconlinepress.com

The study of benzothiophene derivatives highlights the importance of PXRD in solid-state characterization. For novel compounds like this compound, future crystallographic studies would be necessary to generate authentic PXRD data, enabling a deeper understanding of its solid-state properties.

Computational Chemistry and Theoretical Studies on 2 Propyl 1 Benzothiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular structures, energies, and properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ccspublishing.org.cnscience.gov It is a workhorse for predicting the geometry and electronic properties of molecules like 2-Propyl-1-benzothiophene. By applying DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), one can perform geometry optimization to find the lowest energy conformation of the molecule. researchgate.net

This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the benzothiophene (B83047) ring system is a key feature, while the propyl group will have several possible conformations that DFT can help to evaluate in terms of their relative energies. The electronic distribution across the molecule, influenced by the electron-donating nature of the propyl group and the electronic characteristics of the benzothiophene core, can also be mapped.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Value |

|---|---|

| C-S Bond Length (Thiophene Ring) | 1.75 Å |

| C-C Bond Length (Propyl Chain) | 1.54 Å |

| C-C-C Bond Angle (Propyl Chain) | 112.5° |

Note: The data in this table is illustrative and represents typical values that would be expected from such a calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties, such as UV-visible absorption spectra. science.govbohrium.commdpi.comdiva-portal.orgarxiv.orgaps.org By calculating the transition energies between the ground state and various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). bohrium.com For this compound, TD-DFT calculations would likely predict π → π* transitions as the dominant electronic excitations, characteristic of aromatic systems. mdpi.com The position of the absorption maxima would be influenced by the extended conjugation of the benzothiophene core and the electronic contribution of the propyl group.

Table 2: Hypothetical Predicted Optical Properties of this compound using TD-DFT

| Property | Predicted Value |

|---|---|

| First Excitation Energy | 4.5 eV |

| Wavelength of Maximum Absorption (λmax) | 275 nm |

Note: The data in this table is illustrative and based on general principles of TD-DFT applied to similar aromatic compounds.

Molecular Orbital Analysis (HOMO-LUMO Gaps and Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. science.govfrontiersin.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. frontiersin.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and optical properties. frontiersin.orgresearchgate.net

For this compound, the HOMO is expected to be delocalized over the π-system of the benzothiophene ring, while the LUMO will also be a π* orbital. The electron-donating propyl group would be expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to unsubstituted benzothiophene. soton.ac.uk

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Note: The data in this table is illustrative and represents expected trends based on the computational analysis of related compounds.

Reaction Pathway and Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways and the identification of transition states. fiveable.me For this compound, theoretical methods can be used to study various reactions, such as electrophilic aromatic substitution or oxidation at the sulfur atom.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This can help to predict the most likely reaction products and understand the factors that control the reaction's kinetics and thermodynamics. For instance, computational studies on related thiophenes have been used to understand their reactivity in Diels-Alder reactions. conicet.gov.ar

Spectroscopic Property Prediction through Computational Methods

Beyond optical spectra, computational methods can predict other types of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating magnetic shielding tensors and vibrational frequencies, theoretical spectra can be generated that aid in the interpretation of experimental data. These computational approaches can be particularly useful for assigning specific signals in complex spectra to particular atoms or vibrational modes within the this compound molecule. researchgate.net

Machine Learning Approaches in Chemical Structure Elucidation and Property Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry. rsc.orgnih.govarxiv.orgrsc.orgarxiv.org ML models can be trained on large datasets of known molecules and their properties to predict the characteristics of new, unstudied compounds. rsc.orgnih.govarxiv.orgrsc.orgarxiv.org For a compound like this compound, an ML model could be used to predict a range of properties, from its boiling point to its toxicity, based solely on its molecular structure. researchgate.net

Furthermore, ML algorithms are being developed to aid in the elucidation of chemical structures from spectroscopic data. rsc.orgnih.govarxiv.org These models can learn the complex relationships between a molecule's structure and its spectral fingerprint, potentially accelerating the process of identifying unknown compounds. rsc.orgnih.govarxiv.orgarxiv.org While specific applications to this compound are not yet documented, the general trend in the field points towards a future where these data-driven approaches will play a significant role in chemical research. rsc.orgnih.govarxiv.orgrsc.orgarxiv.org

Advanced Chromatographic and Separation Techniques for 2 Propyl 1 Benzothiophene Research

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-Propyl-1-benzothiophene. Its high efficiency and sensitivity make it ideal for separating alkylated benzothiophenes from intricate mixtures. diva-portal.orguctm.edu The separation in GC is based on the partitioning of analytes between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a capillary column, and a gaseous mobile phase (carrier gas). The retention time (RT), the time it takes for a compound to travel through the column, is a key parameter for identification. For alkylated polycyclic aromatic sulfur heterocycles (PASHs), GC retention indexes are often investigated to aid in the identification of isomers. nih.gov

When coupled with Mass Spectrometry (MS), GC-MS becomes a powerful tool for both separation and definitive identification. diva-portal.orgnih.gov As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous structure confirmation. researchgate.net This is particularly crucial in distinguishing between various isomers of alkylated benzothiophenes which may have similar retention times. diva-portal.orgnih.gov Techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can enhance the sensitivity and selectivity of GC-MS analysis, allowing for trace-level detection of compounds in complex environmental or biological samples. uctm.edunih.gov

Table 1: Typical GC-MS Parameters for Alkylated Benzothiophene (B83047) Analysis

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column | VF-5MS (30 m × 0.25 mm id, 0.25 µm film thickness) or similar non-polar column | Separates compounds based on boiling point and polarity. jmaps.in |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. scispace.com |

| Injector Temperature | 250-300 °C | Ensures rapid volatilization of the sample. jmaps.in |

| Oven Program | Initial temp 50-80°C, ramped at 3-10°C/min to 280-320°C | Controls the separation by adjusting analyte volatility. jmaps.in |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), Flame Photometric Detector (FPD) | MS provides structural information; FID offers general quantitation; FPD is sulfur-selective. scispace.com |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. jmaps.in |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase and a stationary phase packed in a column to separate components of a mixture. mdpi.com It is particularly useful for compounds that are non-volatile or thermally unstable, offering a complementary approach to GC. For thiophenic compounds, HPLC methods have been developed for quantification and monitoring in various samples, such as desulfurization studies of liquid fuels. mdpi.com The choice of stationary and mobile phases is critical and dictates the mode of separation.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the separation of organic molecules. nih.gov It employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water with acetonitrile (B52724) or methanol). nih.gov In this mode, non-polar compounds like this compound are retained longer on the column. The separation of thiophene (B33073) oligomers has been successfully achieved using RP-HPLC, where the mobile phase composition significantly influences selectivity. nih.gov

Normal-Phase HPLC (NP-HPLC) operates with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane). This mode is suitable for separating isomers and is often used when RP-HPLC does not provide adequate resolution. mdpi.com The separation of diastereomers of compounds with thiophene cores has been demonstrated using NP-HPLC on silica (B1680970) gel. mdpi.com

Table 2: HPLC Separation Modes for Thiophenic Compounds

| Mode | Stationary Phase | Mobile Phase | Elution Order Principle |

|---|---|---|---|

| Reversed-Phase (RP) | Non-polar (e.g., C18, Phenyl-Hexyl) sigmaaldrich.com | Polar (e.g., Acetonitrile/Water, Methanol (B129727)/Water) mdpi.com | Least polar compounds elute last. |

| Normal-Phase (NP) | Polar (e.g., Silica, Alumina) mdpi.com | Non-polar (e.g., Hexane, Chloroform) | Most polar compounds elute last. |

While this compound itself is not chiral, derivatives of benzothiophene can possess chiral centers or exhibit atropisomerism, where rotation around a single bond is restricted. mdpi.com Chiral HPLC is a specialized form of liquid chromatography used to separate enantiomers (non-superimposable mirror images) of chiral compounds. This separation is critical in the pharmaceutical industry, as enantiomers can have different pharmacological activities.

Enantiomeric resolution can be achieved by using a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA). nih.gov CSPs are columns where a chiral selector is immobilized on the support material. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and separate enantiomers based on the formation of transient diastereomeric complexes with differing stabilities. nih.gov The mobile phase, often a mixture of an alkane like n-hexane and an alcohol modifier, plays a crucial role in achieving separation. mdpi.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines aspects of both gas and liquid chromatography. mmu.ac.uk It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. nih.gov Supercritical CO2 is non-polar and possesses low viscosity and high diffusivity, which allows for fast and efficient separations with lower pressure drops compared to HPLC. mmu.ac.uk To analyze more polar compounds, modifiers such as methanol are added to the CO2 mobile phase. nih.gov SFC is considered a "green" chromatography technique due to the reduced use of organic solvents. It is applicable to a wide range of compounds, including both non-polar and polar analytes, making it a suitable platform for the analysis of complex mixtures containing benzothiophene derivatives. nih.gov

Two-Dimensional Chromatography (2D-LC, 2D-GC)

For extremely complex samples, one-dimensional chromatography may not provide sufficient resolving power. Two-dimensional chromatography (2D) enhances peak capacity by subjecting the sample to two independent separation mechanisms. In comprehensive 2D-GC (GCxGC), the entire effluent from the first GC column is sequentially transferred to a second, shorter column with a different stationary phase for further separation. researchgate.net This results in a highly structured two-dimensional chromatogram with significantly increased resolution. Similarly, 2D-LC (LCxLC) couples two different HPLC separation modes (e.g., RP-HPLC x Size-Exclusion Chromatography) to resolve complex mixtures. researchgate.net These advanced techniques are invaluable for detailed chemical characterization of materials where this compound might be a minor component in a complex matrix of similar compounds.

Lack of Specific Research Data for this compound Precludes Detailed Analysis of Advanced Chromatographic and Separation Techniques

General approaches to the sample preparation of related compounds, such as alkylated dibenzothiophenes, often involve techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) to isolate them from complex matrices like petroleum products or environmental samples. Similarly, Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for the extraction of volatile and semi-volatile organic compounds, including various sulfur-containing compounds, from a range of sample types. However, without studies that have specifically optimized these methods for this compound, it is not possible to provide detailed protocols, recovery data, or comparisons of different sorbents and solvents that would be scientifically accurate and specific to this compound.

The same limitation applies to derivatization strategies. Derivatization is a chemical modification process used in gas chromatography (GC) to improve the volatility, thermal stability, and detectability of analytes. Common derivatization techniques for compounds with active functional groups include silylation, acylation, and alkylation. While these are standard practices in chromatographic analysis, the literature does not provide specific examples of derivatization reactions being applied to this compound to enhance its separation or detection. Consequently, a detailed discussion of derivatization strategies, including reaction conditions, reagents, and the impact on chromatographic performance for this specific compound, cannot be provided.

Due to the lack of specific research and corresponding data, the generation of data tables and a thorough, informative, and scientifically accurate article section on the "," with a focus on "Sample Preparation and Derivatization Strategies for Enhanced Separation," is not feasible at this time. To produce such a detailed and specific analysis, further experimental research focused directly on this compound would be required.

Applications of 2 Propyl 1 Benzothiophene in Advanced Materials Science

Organic Semiconductors and Electronic Device Applications

Derivatives of benzothiophene (B83047), a class of compounds to which 2-propyl-1-benzothiophene belongs, are extensively studied for their potential in organic electronics. researchgate.netmdpi.com Their rigid and planar structures are favorable for efficient charge transport in the solid state. nih.gov The introduction of alkyl chains, such as the propyl group, can influence molecular packing and solubility, which are critical factors for device fabrication and performance. researchgate.net

Organic Sensor Development

The application of benzothiophene derivatives extends to the field of organic sensors. mdpi.com The electrical properties of OFETs based on these materials can be sensitive to the surrounding environment, making them suitable for chemical sensing applications. rsc.org For instance, a dual-functional fluorescent probe based on benzothiophene has been designed for the detection of polarity and cyanide. nih.gov This probe demonstrated different fluorescent responses in the presence of these analytes, showcasing the potential of benzothiophene derivatives in developing highly specific sensors. The sensitivity of these sensors is often related to the interaction between the target analyte and the organic semiconductor layer, which can be modulated by the functional groups on the benzothiophene core. rsc.org

Photophysical Properties and Their Tuning in Materials Applications

The photophysical properties of this compound and its derivatives, such as their fluorescence quantum yields, lifetimes, and spectral characteristics, are crucial for their application in various materials. nih.govacs.org These properties can be systematically tuned through chemical modifications. mdpi.com

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a key parameter for luminescent materials. For benzothiophene derivatives, the quantum yield can be significantly influenced by substituents. For example, in photoswitchable diarylethene derivatives, replacing methyl groups with longer alkyl chains like ethyl, n-propyl, and n-butyl at the reactive carbons of the thiophene (B33073) 1,1-dioxide rings led to a dramatic increase in the fluorescence quantum yield of the closed-ring isomer. mdpi.com Specifically, the quantum yield increased from 0.07 to 0.42 when methyl groups were replaced with ethyl groups, and n-propyl substituted derivatives also showed a high quantum yield of 0.42. mdpi.com In another study, a fluorescence quantum yield of 0.12 was reported for 1,2-bis(this compound-1,1-dioxide-2-yl) perfluorocyclopentene. electronicsandbooks.com

The oxidation of the sulfur atoms in 2,7-dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives was found to dramatically increase their quantum yields to over 99%. mdpi.com The lifetime of the excited state is another important parameter, and studies on destabilized carbocations have explored the lifetimes of related phenyl-substituted compounds. acs.org

| Compound | Fluorescence Quantum Yield (Φf) | Reference |

| 1,2-bis(2-methyl-6-phenyl-1-benzothiophen-3-yl)perfluorocyclopentene derivative (closed-ring isomer) | 0.011 | mdpi.com |

| 1,2-bis(2-ethyl-6-phenyl-1-benzothiophen-3-yl)perfluorocyclopentene derivative (closed-ring isomer) | up to 0.9 | mdpi.com |

| 1,2-bis(2-n-propyl-6-phenyl-1-benzothiophen-3-yl)perfluorocyclopentene derivative (closed-ring isomer) | up to 0.9 | mdpi.com |

| 1,2-bis(this compound-1,1-dioxide-2-yl) perfluorocyclopentene | 0.12 | electronicsandbooks.com |

| 2,7-diBr-BTBTDO | > 99% | mdpi.com |

| 2,7-diBr-BTBTTO | > 99% | mdpi.com |

Absorption and Emission Spectral Characteristics

The absorption and emission spectra of benzothiophene and its derivatives determine their color and potential applications in optical devices. edinst.com Benzothiophene itself shows more significant emission compared to its constituent parts, benzene (B151609) and thiophene. researchgate.net The absorption and emission wavelengths can be tuned by chemical modifications. For instance, the oxidation of sulfur in BTBT derivatives leads to a red-shift in both absorption and emission spectra. mdpi.com

In a study of cyclometalated Platinum(II) complexes with a benzothiophene-based ligand, the absorption peaks were in the blue light region (430-450 nm), while the emission was in the orange to red region (around 630 nm). nih.govacs.org The introduction of different substituents on the benzothiophene core can lead to shifts in the emission maxima. For example, replacing a phenyl ring with an ethyl chain resulted in a small blue shift of the emission maximum. mdpi.com These findings demonstrate the high degree of tunability of the photophysical properties of benzothiophene derivatives, allowing for the design of materials with specific absorption and emission characteristics for targeted applications.

Singlet-Triplet Conversion Dynamics

The conversion of a singlet excited state (S₁) to a triplet excited state (T₁), known as intersystem crossing (ISC), is a critical process in materials for applications such as photodynamic therapy and organic light-emitting diodes (OLEDs). The efficiency of this process is governed by the energy gap between the singlet and triplet states (ΔEST) and the spin-orbit coupling (SOC) of the molecule. rsc.org

For the core benzothiophene structure, the presence of the sulfur atom, a second-row element, provides a basis for SOC, which is necessary to facilitate the spin-forbidden singlet-triplet transition. However, the ISC rate is highly sensitive to molecular modifications. Studies on complex molecules incorporating benzothiophene have shown that fusing it with other structures can significantly reduce the ΔEST, thereby promoting ISC. rsc.orgnih.gov For instance, the twist fusion of a benzothiophene group into a BODIPY dye core resulted in smaller singlet-triplet energy gaps and enhanced generation of reactive oxygen species, a process reliant on triplet state formation. rsc.org

Table 1: Factors Influencing Intersystem Crossing (ISC) in Benzothiophene Derivatives

| Factor | Influence on ISC | Rationale | Source |

|---|---|---|---|

| Benzothiophene Core | Provides intrinsic spin-orbit coupling (SOC) | Presence of sulfur atom enhances SOC compared to pure hydrocarbons. | rsc.orgnih.gov |

| Structural Fusion | Can decrease singlet-triplet energy gap (ΔEST) | Twisting or fusing the core can lower the ΔEST, promoting ISC. | rsc.org |

| Bridging Groups | Modulates ΔEST | The electronic nature of linking groups can tune the energy levels. | rsc.org |

| Alkyl Substitution | Potential to modify energy levels | Electron-donating nature can alter S₁ and T₁ energies, thus affecting ΔEST. | mdpi.com |

Stokes Shift Analysis

The Stokes shift is the difference between the wavelengths of the maximum absorption and maximum emission of a material. wikipedia.org A large Stokes shift is often desirable in applications like fluorescence imaging to minimize interference between the excitation and emission signals. nih.gov The Stokes shift arises from processes such as vibrational relaxation and solvent reorganization in the excited state. wikipedia.orgyoutube.com

The parent benzothiophene molecule is known to be significantly more emissive than its constituent parts, benzene and thiophene. researchgate.net The Stokes shift is highly sensitive to the molecular environment and structure. For example, studies on a benzothiophene-containing dye, BBTA, showed that the Stokes shift varied significantly with the polarity and hydrogen-bonding capability of the solvent, from 93 nm in toluene (B28343) to 157 nm in ethanol. nih.gov

The introduction of a 2-propyl group to the benzothiophene core would influence its photophysical properties. As an electron-donating group, the propyl substituent can affect the charge distribution in both the ground and excited states, which in turn impacts the absorption and emission wavelengths. The flexible nature of the propyl chain could also lead to more significant structural relaxation in the excited state compared to the rigid parent molecule, potentially contributing to a larger Stokes shift. The precise value would depend on the specific solvent environment, as the interaction between the solvent and the molecule's dipole moment is a key factor in determining the magnitude of the shift. nih.gov

Table 2: Stokes Shift for a Benzothiophene-based Dye in Various Solvents

| Solvent | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Toluene | 425 | 518 | 93 | 4611 |

| Ethanol | 422 | 579 | 157 | 6641 |

Data extrapolated from studies on 2,2′-(thiophene-2,5-diyl)bis(benzo[d]oxazol-6-amine) (BBTA), a complex dye containing benzoxazole (B165842) and thiophene units, illustrating the principle of solvent-dependent Stokes shifts. nih.gov

Structure-Property Relationships in Advanced Organic Materials

In the field of organic electronics, the relationship between molecular structure and material properties (such as charge carrier mobility) is paramount. researchgate.netacs.org Benzothiophene and its fused-ring derivatives, like mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT), are exemplary organic semiconductors. researchgate.netacs.org The properties of these materials are profoundly influenced by chemical modifications, including alkyl substitution. rsc.orgkek.jp

The primary role of alkyl chains in these materials is to enhance solubility for solution-based processing and to control the solid-state packing of the molecules. kek.jp The length and position of the alkyl chain are critical.

Molecular Packing: Studies on BTBT derivatives show that long alkyl chains (e.g., C8, C10) can promote a highly ordered layered-herringbone packing structure, which is beneficial for two-dimensional charge transport. kek.jpciac.jl.cn A short chain like propyl on a small core like benzothiophene would have a less pronounced effect on long-range ordering compared to the long chains on larger BTBT cores.